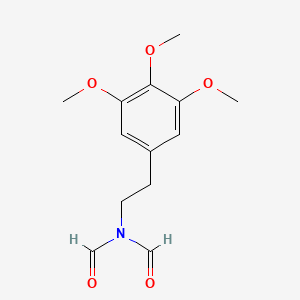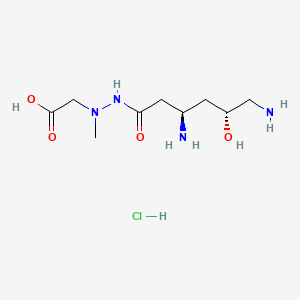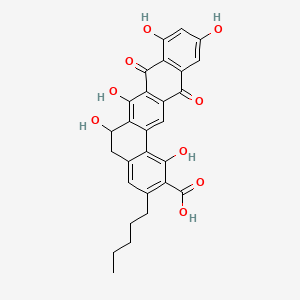
Bequinostatin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bequinostatin A is a naphthoquinone compound originally isolated from the bacterium Streptomyces sp. MI384-DF12. It is known for its role as a glutathione S-transferase pi 1 (GSTP1) inhibitor, which is an enzyme involved in the detoxification of compounds by catalyzing their conjugation with glutathione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bequinostatin A involves several steps, starting from readily available precursors. The key steps typically include the formation of the naphthoquinone core structure through cyclization reactions, followed by functional group modifications to introduce the necessary hydroxyl and carboxylic acid groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using the Streptomyces sp. MI384-DF12 strain. The bacterium is cultured under controlled conditions to produce the compound, which is then extracted and purified using chromatographic techniques . This method ensures a consistent supply of this compound for research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bequinostatin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which can be further studied for their biological activities .
Applications De Recherche Scientifique
Bequinostatin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying naphthoquinone chemistry and developing new synthetic methodologies.
Mécanisme D'action
Bequinostatin A exerts its effects by selectively inhibiting the activity of glutathione S-transferase pi 1 (GSTP1). This enzyme plays a crucial role in the detoxification of compounds by catalyzing their conjugation with glutathione. By inhibiting GSTP1, this compound disrupts this detoxification pathway, leading to the accumulation of toxic compounds within cells . This mechanism is particularly relevant in cancer research, where GSTP1 is often overexpressed in tumor cells, contributing to drug resistance .
Comparaison Avec Des Composés Similaires
These compounds share a similar naphthoquinone core structure but differ in their functional groups and biological activities . Compared to its analogs, Bequinostatin A is unique in its specific inhibition of GSTP1, making it a valuable tool for studying this enzyme’s role in various biological processes .
List of Similar Compounds
Bequinostatin B: Another GSTP1 inhibitor with a slightly different structure and activity profile.
Bequinostatin C: Known for its distinct inhibitory effects on GSTP1.
Bequinostatin D: Shares structural similarities with this compound but has unique biological properties.
Propriétés
Numéro CAS |
607379-24-8 |
|---|---|
Formule moléculaire |
C28H24O9 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C28H24O9/c1-2-3-4-5-11-6-12-7-17(30)21-14(19(12)25(33)20(11)28(36)37)10-16-23(26(21)34)27(35)22-15(24(16)32)8-13(29)9-18(22)31/h6,8-10,17,29-31,33-34H,2-5,7H2,1H3,(H,36,37) |
Clé InChI |
RKXRXHADKSOULC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B10854007.png)
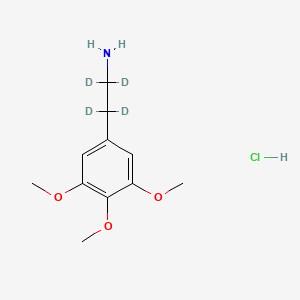
![11-(4-Acetylphenyl)-17-hydroxy-17-(3-hydroxyprop-1-enyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10854019.png)
![1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B10854027.png)

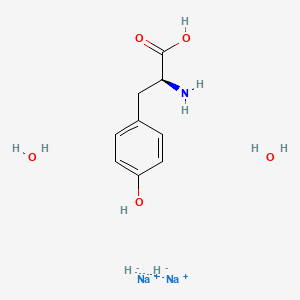
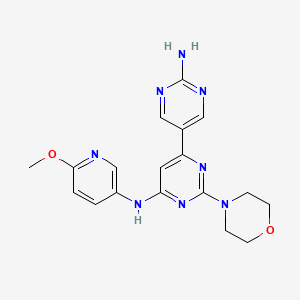
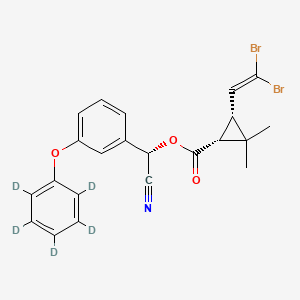
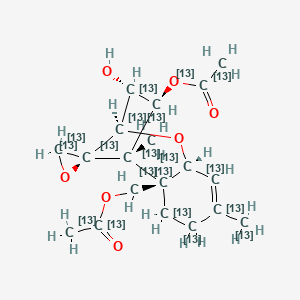
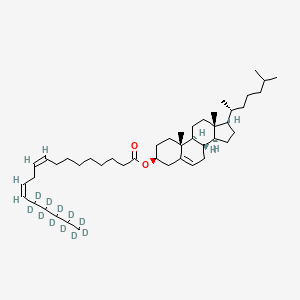
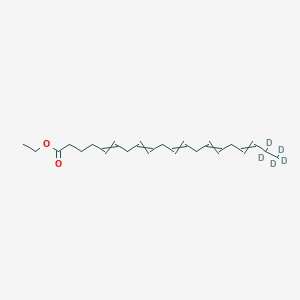
![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
